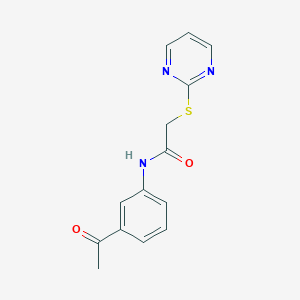![molecular formula C23H30N2O5S B299328 METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE](/img/structure/B299328.png)
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
The synthesis of METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1-adamantylcarbonyl chloride with 2-aminophenylsulfonyl chloride to form an intermediate, which is then reacted with methyl 2-pyrrolidinecarboxylate under controlled conditions . Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The adamantane structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other adamantane derivatives like amantadine and rimantadine. Compared to these, METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE exhibits unique properties due to the presence of the sulfonyl and pyrrolidinecarboxylate groups, which enhance its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C23H30N2O5S |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
methyl 1-[2-(adamantane-1-carbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-30-21(26)19-6-4-8-25(19)31(28,29)20-7-3-2-5-18(20)24-22(27)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-3,5,7,15-17,19H,4,6,8-14H2,1H3,(H,24,27) |
InChI-Schlüssel |
XTCUNAJFSAWWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)
![2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)
![2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)
